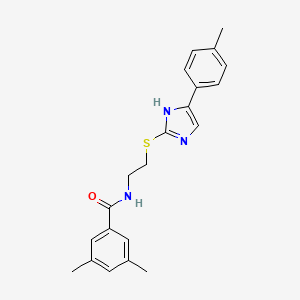
1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
Übersicht
Beschreibung
The compound “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole” is a complex organic molecule that contains a piperidine ring and an indole ring. Piperidine is a six-membered ring with one nitrogen atom, and indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring and an indole ring. The piperidine ring would contribute to the three-dimensionality of the molecule due to its non-planar shape .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the exact structure of the compound, including the presence and position of any functional groups .Wissenschaftliche Forschungsanwendungen
Ligand for ORL-1 Receptor
One notable application involves the synthesis of indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring, showing high affinity for the ORL-1 receptor. This receptor is implicated in pain regulation, and the development of selective ligands could contribute to novel pain management therapies (Bignan et al., 2006).
Synthetic Route Development
Another research application is in organic synthesis, where a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones was developed from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This process highlights the compound's role in facilitating the synthesis of complex heterocyclic structures, which are prevalent in many bioactive molecules (Freund & Mederski, 2000).
Reaction with Acrylamide
The reaction of 2-methylene-2,3-dihydroindoles with acrylamide to yield 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives showcases the compound's utility in creating spirocyclic structures, which are important in drug discovery for their three-dimensional complexity and potential biological activity (Shachkus & Degutis, 1988).
Synthesis of Carbamoylalkyl Derivatives
Treatment of various indole derivatives with formic acid to give carbamoylalkyl-2,3-dihydro-1H-indoles illustrates the compound's role in synthesizing nitrogen-containing heterocycles. These structures are of interest due to their presence in many pharmaceuticals and natural products (Amankavičienė et al., 2002).
Antimicrobial and Antitubercular Activity
A study on the synthesis of dispiro heterocycles, including 1,3-dipolar cycloaddition reactions involving indole derivatives, found some compounds displaying good antimicrobial and reasonable antitubercular activities. This highlights the potential of these compounds in developing new antimicrobial agents (Dandia et al., 2013).
Wirkmechanismus
The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing piperidine and indole rings are found in a variety of biologically active molecules, so it’s possible that “1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole” could have interesting biological properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16/h1-4,12,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZXBRGQLFCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298214.png)



![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)
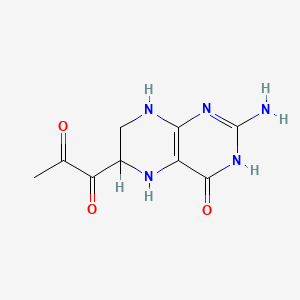
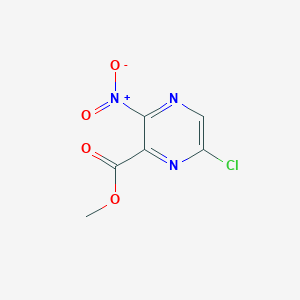
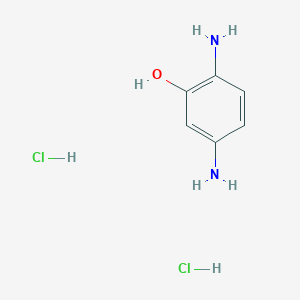
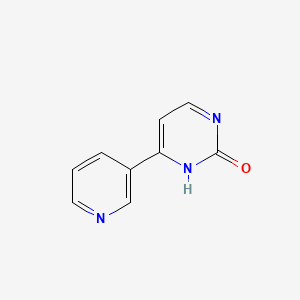

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)


